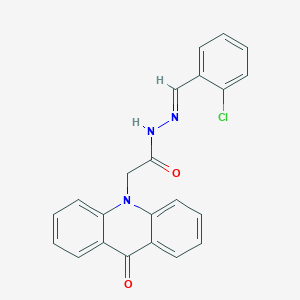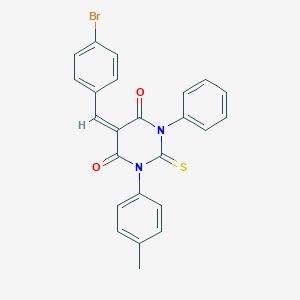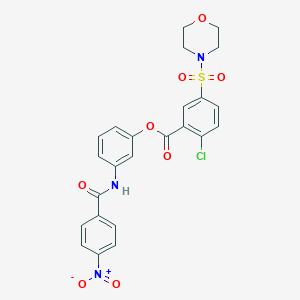![molecular formula C18H20N4O3S B391442 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA](/img/structure/B391442.png)
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is an organic compound that belongs to the class of thiosemicarbazones It is derived from 4-nitrobenzaldehyde and 4-isopropoxybenzyl thiosemicarbazide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA typically involves the reaction of 4-nitrobenzaldehyde with 4-isopropoxybenzyl thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of imines or other substituted derivatives.
科学研究应用
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thiosemicarbazone moiety play crucial roles in its biological activity, potentially leading to the generation of reactive oxygen species or the inhibition of key metabolic pathways.
相似化合物的比较
Similar Compounds
4-Nitrobenzaldehyde thiosemicarbazone: Similar structure but lacks the isopropoxybenzyl group.
4-Isopropoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the nitro group.
Uniqueness
3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}THIOUREA is unique due to the presence of both the nitro group and the isopropoxybenzyl group
属性
分子式 |
C18H20N4O3S |
|---|---|
分子量 |
372.4g/mol |
IUPAC 名称 |
1-[(E)-(4-nitrophenyl)methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H20N4O3S/c1-13(2)25-17-9-5-14(6-10-17)11-19-18(26)21-20-12-15-3-7-16(8-4-15)22(23)24/h3-10,12-13H,11H2,1-2H3,(H2,19,21,26)/b20-12+ |
InChI 键 |
BJWONPQIIOGGNY-UDWIEESQSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)

![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
![Methyl 4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]benzoate](/img/structure/B391374.png)
![2-Bromo-3-phenylacrylaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391375.png)
![2-Bromo-6-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chlorophenol](/img/structure/B391376.png)
![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B391380.png)


![Pentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B391383.png)

